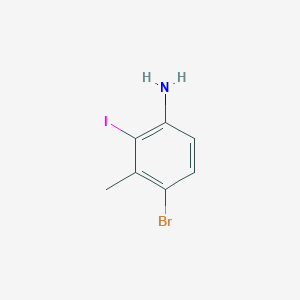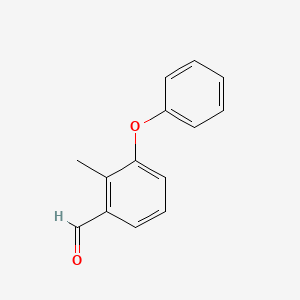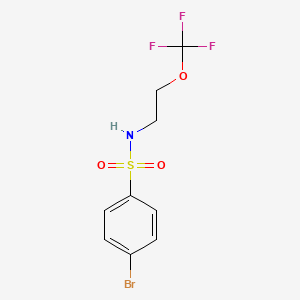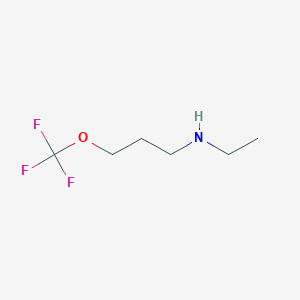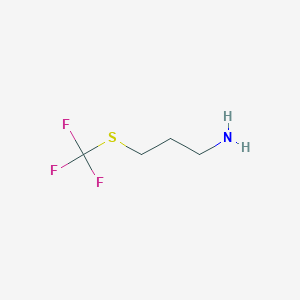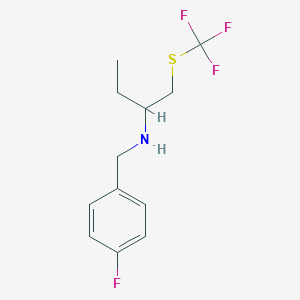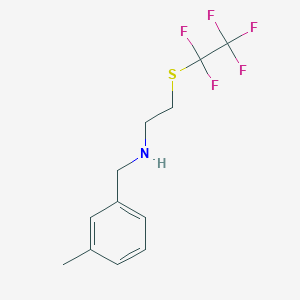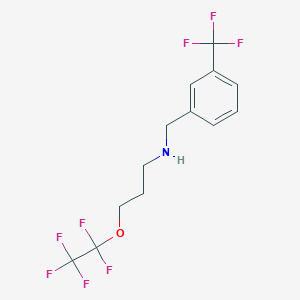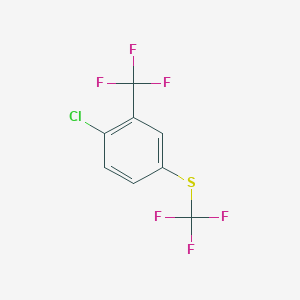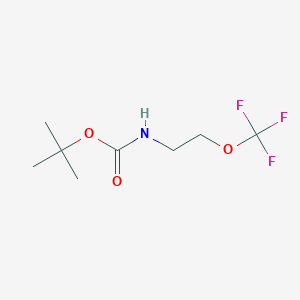
(2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester
Overview
Description
(2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester, also known as ACP-105, is a non-steroidal selective androgen receptor modulator (SARM). It was developed by Acadia Pharmaceuticals and is currently being researched for its potential therapeutic applications in treating muscle wasting, osteoporosis, and other conditions related to androgen deficiency.
Mechanism of Action
(2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester selectively binds to androgen receptors in muscle and bone tissue, leading to an increase in muscle mass and bone density. Unlike traditional androgenic steroids, (2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester does not have significant androgenic effects on other tissues such as the prostate gland and the skin. This makes it a promising candidate for treating conditions related to androgen deficiency without the unwanted side effects associated with traditional androgenic steroids.
Biochemical and Physiological Effects
(2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester has been shown to increase muscle mass and bone density in animal studies. It has also been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. (2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester has a half-life of approximately 6 hours and is rapidly metabolized in the liver.
Advantages and Limitations for Lab Experiments
(2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester has several advantages over traditional androgenic steroids in lab experiments. It has a more selective mechanism of action, leading to fewer unwanted side effects on other tissues. It also has a shorter half-life, making it easier to study the pharmacokinetics of the compound. However, (2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester is still in the early stages of research and its long-term safety and efficacy in humans have not been fully established.
Future Directions
The research on (2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester is still in its early stages, and there are several future directions for further study. Some potential areas of research include:
1. Investigating the long-term safety and efficacy of (2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester in humans.
2. Studying the potential applications of (2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Developing more potent and selective SARMs based on the structure of (2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester.
4. Investigating the potential use of (2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester in combination with other drugs for treating muscle wasting and osteoporosis.
5. Studying the pharmacokinetics of (2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester in different animal models and in humans.
Conclusion
In conclusion, (2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester is a promising non-steroidal selective androgen receptor modulator with potential therapeutic applications in treating muscle wasting, osteoporosis, and neurodegenerative diseases. Its selective mechanism of action and lack of significant androgenic effects on other tissues make it a promising candidate for treating conditions related to androgen deficiency without the unwanted side effects associated with traditional androgenic steroids. However, further research is needed to establish its long-term safety and efficacy in humans and to explore its potential applications in other areas of medicine.
Scientific Research Applications
(2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester is being studied for its potential therapeutic applications in treating muscle wasting, osteoporosis, and other conditions related to androgen deficiency. It has been shown to selectively bind to androgen receptors in muscle and bone tissue, leading to an increase in muscle mass and bone density. (2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester has also been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
tert-butyl N-[2-(trifluoromethoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(13)12-4-5-14-8(9,10)11/h4-5H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJYAZXNSDUIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201561 | |
| Record name | 1,1-Dimethylethyl N-[2-(trifluoromethoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1208079-34-8 | |
| Record name | 1,1-Dimethylethyl N-[2-(trifluoromethoxy)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208079-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[2-(trifluoromethoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






